
2-Cyclopropyl-2-methoxyethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Cyclopropyl-2-methoxyethan-1-amine” is a chemical compound with the CAS Number: 1488263-56-4 . It has a molecular weight of 115.18 and its IUPAC name is 2-cyclopropyl-2-methoxyethanamine . The physical form of this compound is liquid .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyclopropyl-2-methoxyethan-1-amine” include a molecular weight of 115.18 , a storage temperature of 4 degrees Celsius , and a physical form of liquid .Scientific Research Applications
Carbohydrate Polymers as Corrosion Inhibitors
Carbohydrate polymers, including derivatives with amine and hydroxyl groups, have been explored for their applications as corrosion inhibitors for metals. These polymers exhibit potential for metal protection due to their molecular and electronic structures, which may include functionalities similar to those in 2-Cyclopropyl-2-methoxyethan-1-amine (Umoren & Eduok, 2016).
Advanced Oxidation Processes for Degradation of Hazardous Compounds
Advanced oxidation processes (AOPs) have been effective in degrading nitrogen-containing compounds, including amines and azo dyes, which are resistant to conventional degradation methods. This research area is relevant for understanding the degradation mechanisms of compounds with nitrogen-containing functional groups similar to 2-Cyclopropyl-2-methoxyethan-1-amine (Bhat & Gogate, 2021).
Amine-functionalized Metal–Organic Frameworks
Amine-functionalized metal–organic frameworks (MOFs) have been studied for their potential applications in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. This area of research illustrates the utility of amine groups in environmental applications, which may relate to the properties of 2-Cyclopropyl-2-methoxyethan-1-amine (Lin, Kong, & Chen, 2016).
Bio-inspired Adhesive Materials
Bio-inspired adhesive materials, including those conjugated with catechol to polymers like chitosan, demonstrate the potential for developing new biomaterials for medical applications. Research in this area highlights the importance of functional groups and their reactivity, which could be relevant for understanding the applications of 2-Cyclopropyl-2-methoxyethan-1-amine in biomaterials science (Ryu, Hong, & Lee, 2015).
Safety and Hazards
The safety information for “2-Cyclopropyl-2-methoxyethan-1-amine” includes several hazard statements: H226 and H314 . These indicate that the compound is flammable (H226) and can cause severe skin burns and eye damage (H314). Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces (P210), keeping the container tightly closed (P233), and using explosion-proof electrical/ventilating/lighting equipment (P241) .
Mechanism of Action
Target of Action
It is suggested that the compound may interact with enzymes involved in protein transport and localization .
Mode of Action
The mode of action of 2-Cyclopropyl-2-methoxyethan-1-amine involves a cyclopropane ring-opening reaction, which is assisted by an enzymatic nucleophile . This reaction results in the formation of a covalent bond with the target enzyme .
Biochemical Pathways
It is suggested that the compound may influence pathways related to protein transport and localization .
Result of Action
It is suggested that the compound may have an impact on protein transport and localization .
properties
IUPAC Name |
2-cyclopropyl-2-methoxyethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-6(4-7)5-2-3-5/h5-6H,2-4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIMNJFSGJOKSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-2-methoxyethan-1-amine | |
CAS RN |
1488263-56-4 |
Source


|
| Record name | 2-cyclopropyl-2-methoxyethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

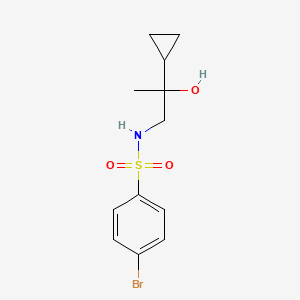
![N-Methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2398258.png)
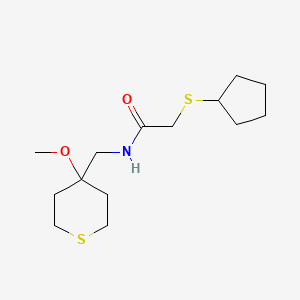
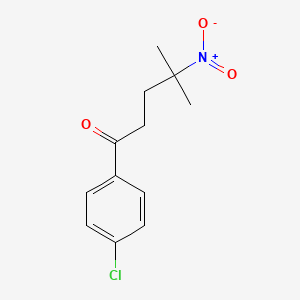
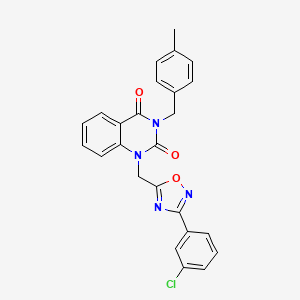
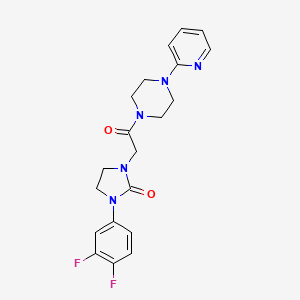
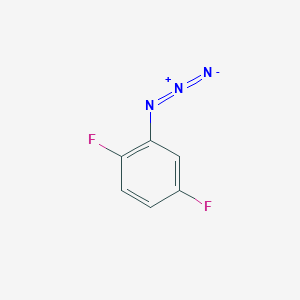


![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2398273.png)
![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2398274.png)
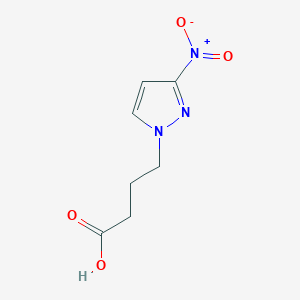
![2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B2398276.png)
